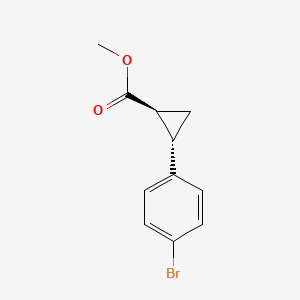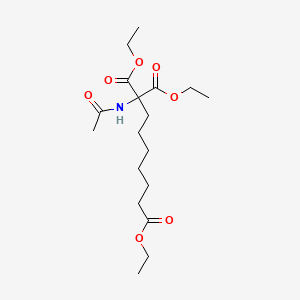
MRK-623
Vue d'ensemble
Description
MRK-623 is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a fluoro-substituted phenyl ring, a pyridine moiety, and an imidazo[1,2-a]pyrimidine core. This compound has garnered interest due to its biological activity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MRK-623 typically involves a multi-step process. One practical synthesis route includes the following steps :
Formation of Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core.
Introduction of Fluoro-Substituted Phenyl Ring: The fluoro-substituted phenyl ring is introduced through a coupling reaction with the imidazo[1,2-a]pyrimidine core.
Attachment of Pyridine Moiety: The pyridine moiety is attached using a boronic acid coupling reaction.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to control reaction conditions and improve yield and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
MRK-623 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the hydroxyl group.
Reduction: Reduction reactions may target the imidazo[1,2-a]pyrimidine core or the fluoro-substituted phenyl ring.
Substitution: Substitution reactions can occur at the fluoro-substituted phenyl ring or the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation or nitration reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
MRK-623 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of MRK-623 involves its interaction with specific molecular targets. It acts as a selective agonist for certain receptor subtypes, modulating their activity and leading to various biological effects . The pathways involved include signal transduction mechanisms that result in changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Fluoro-substituted Phenyl Compounds: Compounds with similar fluoro-substituted phenyl rings.
Pyridine Derivatives: Compounds with similar pyridine moieties.
Uniqueness
The uniqueness of MRK-623 lies in its specific combination of structural features, which confer distinct biological activity and potential therapeutic applications. Its selective agonist activity for certain receptor subtypes sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C20H17FN4O |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-[3-(4-fluoro-3-pyridin-3-ylphenyl)imidazo[1,2-a]pyrimidin-7-yl]propan-2-ol |
InChI |
InChI=1S/C20H17FN4O/c1-20(2,26)18-7-9-25-17(12-23-19(25)24-18)13-5-6-16(21)15(10-13)14-4-3-8-22-11-14/h3-12,26H,1-2H3 |
Clé InChI |
GFQMHVYMEKXHDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=CN=CC=C4)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B8721459.png)


![Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI)](/img/structure/B8721494.png)





![2,3,9-Trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8721541.png)

![2-Phenylpyrazolo[1,5-a]quinoline](/img/structure/B8721554.png)
